molecular formula C7H5FN2O B13974185 2-Pyridinecarbonitrile, 5-fluoro-6-methoxy-

2-Pyridinecarbonitrile, 5-fluoro-6-methoxy-

Cat. No.: B13974185
M. Wt: 152.13 g/mol
InChI Key: VTFKRSPTYGKRIR-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-2-pyridinecarbonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile typically involves the reaction of 5-fluoro-6-methoxypyridine with cyanogen bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-2-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-methoxy-2-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: Similar structure but lacks the fluorine and methoxy groups.

    5-Fluoro-2-methoxypyridine: Similar but lacks the nitrile group.

    6-Methoxy-2-pyridinecarbonitrile: Similar but lacks the fluorine atom

Uniqueness

5-Fluoro-6-methoxy-2-pyridinecarbonitrile is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

5-fluoro-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H5FN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3

InChI Key

VTFKRSPTYGKRIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C#N)F

Origin of Product

United States

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